molecular formula C9H11NO3 B8722668 7-Amino-2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine

7-Amino-2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine

Cat. No. B8722668
M. Wt: 181.19 g/mol
InChI Key: WESGTRBLNOIOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-hydroxymethyl-2,3-dihydro-1,4-benzodioxine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-3-yl)methanol

InChI

InChI=1S/C9H11NO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5,10H2

InChI Key

WESGTRBLNOIOAT-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(7-nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol (1.0 g, 4.7 mmol) was dissolved in methanol (30 ml) and palladium on activated carbon was added (0.10 g, 5% wt). The mixture was shaken on a parr shaker under H2(g) atmosphere (60 psi) for 24 hours. The mixture was filtered through celite and evaporated to give 722 mg of material as a white solid (86%), which was used as such for the next step. M/z=182 (m+1). Lc: 0.82 minutes.
Quantity
1 g
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reactant
Reaction Step One
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30 mL
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solvent
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0 (± 1) mol
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Yield
86%

Synthesis routes and methods II

Procedure details

4.2 g of the nitro compound from example k in 120 ml MeOH were hydrogenated at atmospheric pressure with 10% Pd—C at room temperature for 3 hrs. The mixture was filtered and the filtrate evaporated to yield 3.13 g of the title compound.
Name
Quantity
4.2 g
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reactant
Reaction Step One
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Quantity
120 mL
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solvent
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0 (± 1) mol
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catalyst
Reaction Step One

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